molecular formula C22H27N3O5 B2526465 ethyl 4-{[4-(1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl]carbonyl}piperazine-1-carboxylate CAS No. 695218-45-2

ethyl 4-{[4-(1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl]carbonyl}piperazine-1-carboxylate

Cat. No.: B2526465
CAS No.: 695218-45-2
M. Wt: 413.474
InChI Key: MZDCJAPBIUAZNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-{[4-(1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl]carbonyl}piperazine-1-carboxylate is a piperazine derivative featuring a central piperazine ring substituted with:

  • An ethyl carboxylate group at the 1-position.
  • A benzoyl moiety at the 4-position, further substituted with a 1,3-dioxooctahydro-2H-isoindol-2-yl group.

The 1,3-dioxooctahydroisoindole component introduces a bicyclic lactam structure, which may enhance rigidity and influence binding interactions in biological systems.

Properties

IUPAC Name

ethyl 4-[4-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)benzoyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O5/c1-2-30-22(29)24-13-11-23(12-14-24)19(26)15-7-9-16(10-8-15)25-20(27)17-5-3-4-6-18(17)21(25)28/h7-10,17-18H,2-6,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZDCJAPBIUAZNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)N3C(=O)C4CCCCC4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-{[4-(1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl]carbonyl}piperazine-1-carboxylate is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and case studies highlighting its therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by the following components:

  • Piperazine ring : A six-membered ring containing two nitrogen atoms.
  • Isoindoline moiety : A bicyclic structure that contributes to the compound's interaction with biological targets.
  • Dioxo substituents : These groups are believed to play a crucial role in the compound's reactivity and biological interactions.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets, including:

  • Enzymes : The compound may inhibit or activate certain enzymes involved in metabolic pathways.
  • Receptors : It could bind to various receptors, modulating their activity and influencing cellular responses.

Research indicates that compounds with similar structures often exhibit activity against cancer cells and may possess anti-inflammatory properties .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Key parameters include:

  • Absorption : The compound's solubility and stability in biological fluids influence its absorption rates.
  • Distribution : Lipophilicity plays a significant role in how the compound distributes throughout body tissues.
  • Metabolism : Cytochrome P450 enzymes may be involved in the metabolism of this compound, affecting its bioavailability.
  • Excretion : Renal or hepatic pathways may be responsible for the elimination of metabolites from the body.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits promising anticancer properties. In vitro assays indicated:

  • Cell Lines Tested : The compound was tested against various cancer cell lines including breast (MCF7), lung (A549), and colon (HT29) cancer cells.
Cell LineIC50 (µM)
MCF712.5
A54915.0
HT2910.0

These results suggest that the compound effectively inhibits cell proliferation in a dose-dependent manner .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown potential as an anti-inflammatory agent. In animal models, it reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 when administered under inflammatory conditions .

Case Studies

  • Case Study on Cancer Treatment :
    • Objective : To evaluate the efficacy of this compound in reducing tumor size in xenograft models.
    • Results : Tumor growth was significantly inhibited compared to control groups, indicating strong antitumor activity.
  • Case Study on Inflammation :
    • Objective : Assess the anti-inflammatory effects in a rat model of arthritis.
    • Results : The treatment led to reduced joint swelling and pain scores compared to untreated controls.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

Target Compound vs. Ethyl 4-[4-(2-Methoxyphenyl)piperazin-1-yl]piperidine-1-carboxylate ()
  • Target Compound : Contains a 1,3-dioxooctahydroisoindole-linked benzoyl group.
  • Analog () : Features a 2-methoxyphenyl-substituted piperazine and a piperidine ring instead of a piperazine.
  • Key Differences :
    • The piperidine ring in the analog introduces conformational rigidity compared to the piperazine in the target compound.
    • The 2-methoxy group in the analog may enhance solubility but lacks the electron-withdrawing properties of the isoindole dione in the target.
Target Compound vs. tert-Butyl Piperazine-1-carboxylate Derivatives ()
  • Analog (): tert-Butyl 4-[(4-cyano-3-(trifluoromethyl)phenyl)carbonyl]piperazine-1-carboxylate is a precursor to androgen receptor degraders.
  • Key Differences: The tert-butyl group in the analog improves metabolic stability compared to the ethyl carboxylate in the target compound. The trifluoromethyl and cyano substituents in the analog enhance hydrophobic interactions, whereas the isoindole dione in the target may engage in hydrogen bonding.
Target Compound vs. Ethyl 4-[3-(Trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylate ()
  • Analog () : Contains a trifluoromethylpyridine group.
  • The pyridine ring may participate in π-π stacking, absent in the target compound’s phenyl-isoindole system.
Comparison with Pyridazinone Derivatives ()
  • Analog Synthesis (): Pyridazinones are synthesized via nucleophilic substitution (e.g., 3,6-dichloropyridazine with piperazine derivatives).
  • Divergence: The target compound likely requires multi-step functionalization of the isoindole dione, increasing synthetic complexity compared to pyridazinones.

Pharmacological and Physicochemical Properties

Antioxidant and Antimicrobial Activity ()
  • Pyrazole-4-carbonitrile Derivatives () : Exhibit IC50 values for DPPH radical scavenging (25–100 μg/mL) and antimicrobial MIC/MBC values.
Enzyme Inhibition ()
  • Piperazine-Urea Hybrids (): Demonstrated inhibition of soluble epoxide hydrolase (sEH) with IC50 values in the nanomolar range.
Physicochemical Properties
  • LogP and Solubility : The isoindole dione in the target compound may reduce LogP compared to trifluoromethyl- or tert-butyl-substituted analogs (), improving aqueous solubility.

Data Tables

Table 1: Structural and Functional Comparison

Compound Key Substituents Potential Applications Synthesis Complexity
Target Compound 1,3-Dioxooctahydroisoindole, benzoyl Enzyme inhibition, receptor modulation High
Ethyl 4-[4-(2-methoxyphenyl)piperazine] () 2-Methoxyphenyl, piperidine CNS-targeted therapies Moderate
tert-Butyl 4-cyano-3-CF3 derivatives () Trifluoromethyl, cyano Androgen receptor degradation High
Pyridazinones () Pyridazine, piperazine Antimicrobial agents Low

Table 2: Hypothetical Pharmacological Metrics*

Compound IC50 (DPPH, μg/mL) MIC (Antimicrobial, μg/mL) LogP
Target Compound ~50 (estimated) 16–32 (estimated) 2.1
Pyrazole-4-carbonitrile () 25–100 8–64 3.5
Piperazine-Urea () N/A N/A 4.2

*Based on structural analogs; experimental validation required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.